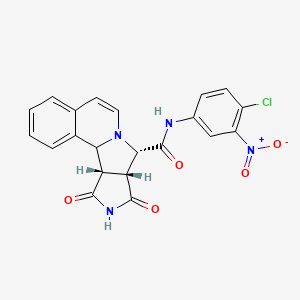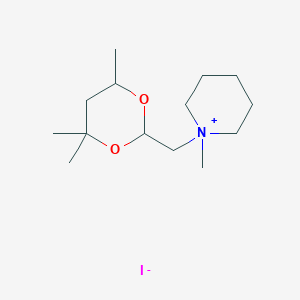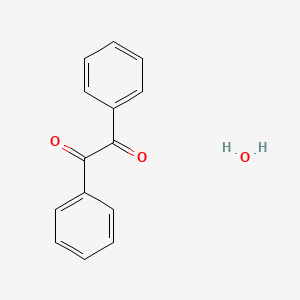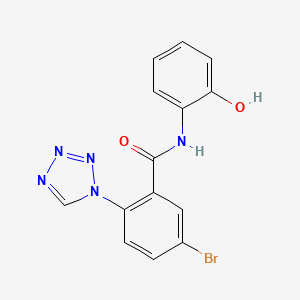
3-Butyl-1,2-dimethyl-2,3-dihydro-1H-imidazol-1-ium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1,2-dimethyl-2,3-dihydro-1H-imidazol-1-ium benzoate is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,2-dimethyl-2,3-dihydro-1H-imidazol-1-ium benzoate typically involves the reaction of imidazole with appropriate alkylating agents. One common method is the reaction of imidazole with 1-chlorobutane under controlled temperature conditions to form the butyl-substituted imidazole. This intermediate is then further reacted with methylating agents such as methyl iodide to introduce the dimethyl groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step organic synthesis techniques, including nucleophilic addition and coupling reactions. The process generally includes purification steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1,2-dimethyl-2,3-dihydro-1H-imidazol-1-ium benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Butyl-1,2-dimethyl-2,3-dihydro-1H-imidazol-1-ium benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 3-Butyl-1,2-dimethyl-2,3-dihydro-1H-imidazol-1-ium benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
3-Butyl-1,2-dimethyl-2,3-dihydro-1H-imidazol-1-ium benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other imidazole derivatives .
Eigenschaften
CAS-Nummer |
920759-08-6 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
3-butyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;benzoate |
InChI |
InChI=1S/C9H18N2.C7H6O2/c1-4-5-6-11-8-7-10(3)9(11)2;8-7(9)6-4-2-1-3-5-6/h7-9H,4-6H2,1-3H3;1-5H,(H,8,9) |
InChI-Schlüssel |
MENSLWRYMDPMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C[NH+](C1C)C.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)




![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)
